molecular formula C8H8N4O2S B2421748 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonamide CAS No. 858501-98-1

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonamide

Cat. No.: B2421748
CAS No.: 858501-98-1
M. Wt: 224.24
InChI Key: WZLVKMHELAROPB-UHFFFAOYSA-N
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Description

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonamide is a compound that features a triazole ring attached to a benzenesulfonamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonamide typically involves the formation of the triazole ring followed by its attachment to the benzenesulfonamide group. One common method involves the nucleophilic substitution reaction between 3-amino-1H-1,2,4-triazoles and sulfonyl chloride derivatives . This reaction is usually carried out under magnetic stirring at room temperature in solvents like acetonitrile or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines .

Scientific Research Applications

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonamide has a wide range of scientific research applications, including:

Properties

IUPAC Name

4-(triazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S/c9-15(13,14)8-3-1-7(2-4-8)12-10-5-6-11-12/h1-6H,(H2,9,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLVKMHELAROPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=CC=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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